molecular formula C12H7ClIN3 B6292952 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine CAS No. 2404734-38-7

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine

Cat. No.: B6292952
CAS No.: 2404734-38-7
M. Wt: 355.56 g/mol
InChI Key: HWHRWZXEZFQSIH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds based on the imidazo[1,2-a]pyrimidine scaffold are of significant scientific interest due to their wide range of potential biological and pharmacological activities . The iodine atom at the C3 position makes this reagent an exceptionally versatile intermediate for constructing more complex molecules. The carbon-iodine bond undergoes facile oxidative addition in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, allowing researchers to introduce a variety of carbon-based substituents at this site . This enables the rapid exploration of structure-activity relationships (SAR) to optimize the properties of lead compounds. The 4-chlorophenyl group at the 2-position provides a distinct electronic and steric profile, contributing to the molecule's overall properties and interactions with biological targets. This product is intended for use as a reference standard and synthetic precursor in laboratory settings only. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClIN3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHRWZXEZFQSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 4 Chlorophenyl 3 Iodoimidazo 1,2 a Pyrimidine

Retrosynthetic Analysis and Strategic Disconnection Approaches

A logical retrosynthetic analysis of the target molecule, 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine (I), suggests a primary disconnection at the C-I bond. This leads to the precursor, 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) (II). This precursor is the product of a direct iodination reaction, a common strategy for the functionalization of electron-rich heterocyclic systems.

Further disconnection of the imidazo[1,2-a]pyrimidine (B1208166) core (II) reveals two key synthons: 2-aminopyrimidine (B69317) (III) and a 2-halo-4'-chloroacetophenone (IV), such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. This approach is based on the well-established Chichibabin-type reaction for the synthesis of imidazo-fused heterocycles. This condensation reaction forms the imidazole (B134444) ring onto the pyrimidine (B1678525) core in a highly efficient manner.

Precursor Synthesis and Optimization

The successful synthesis of the target compound is critically dependent on the efficient preparation of its immediate precursor, 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine.

The most prevalent and effective method for constructing the 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine core is the condensation reaction between 2-aminopyrimidine and 2-bromo-1-(4-chlorophenyl)ethan-1-one. This reaction is typically carried out in a polar solvent, such as ethanol (B145695) or acetone, and often under reflux conditions. The reaction proceeds via an initial N-alkylation of the exocyclic amino group of 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine system.

Optimization of this synthesis often involves screening various solvents and bases, as well as adjusting the reaction temperature and time to maximize the yield and purity of the product. While some procedures are performed in the presence of a mild base to neutralize the hydrobromic acid byproduct, others proceed efficiently without a base.

Table 1: Illustrative Reaction Conditions for the Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolNoneReflux685
2AcetoneNaHCO₃Reflux888
3DMFK₂CO₃100492

The introduction of an iodine atom at the C-3 position of the imidazo[1,2-a]pyrimidine ring requires the use of an electrophilic iodine source. Several reagents and conditions have been developed for this purpose, with the choice often depending on the substrate's reactivity and the desired reaction conditions.

Commonly employed iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). The use of I₂ often requires an additive such as ammonium (B1175870) acetate (B1210297) or an oxidizing agent like hydrogen peroxide or potassium persulfate to generate a more electrophilic iodine species in situ. NIS, on the other hand, is a milder and often more convenient source of electrophilic iodine that can be used directly. The optimization of the iodination step involves selecting the appropriate reagent, solvent, and reaction temperature to achieve high regioselectivity and yield.

Direct Iodination Strategies

The direct C-H iodination of the 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine core is the final and key step in the synthesis of the target compound. This transformation relies on the inherent electronic properties of the heterocyclic system.

The imidazo[1,2-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic substitution reactions. The introduction of an iodine atom is achieved by treating the precursor with a suitable electrophilic iodinating agent. The reaction mechanism involves the attack of the electron-rich C-3 position of the imidazole ring on the electrophilic iodine species, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation restores the aromaticity of the heterocyclic system, yielding the final iodinated product.

The functionalization of the imidazo[1,2-a]pyrimidine ring with electrophiles, such as iodine, occurs with high regioselectivity at the C-3 position. This preference is attributed to the electronic structure of the bicyclic system. Theoretical calculations and experimental observations have shown that the C-3 position has the highest electron density in the imidazole ring, making it the most nucleophilic center. echemi.comstackexchange.com

Attack of an electrophile at the C-3 position leads to a more stable cationic intermediate compared to an attack at the C-2 position. echemi.comstackexchange.com In the intermediate formed by C-3 attack, the positive charge can be delocalized over the nitrogen atoms of the imidazole ring without disrupting the aromaticity of the pyrimidine ring. echemi.comstackexchange.com This inherent electronic predisposition ensures that the direct iodination of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine proceeds with excellent regioselectivity to afford the desired C-3 iodo derivative.

Table 2: Comparison of Iodinating Reagents for C-3 Iodination

EntryIodinating ReagentSolventTemperature (°C)Time (h)Yield (%)
1I₂ / NH₄OAcMethanolRoom Temp1275
2NISAcetonitrileRoom Temp490
3I₂ / K₂S₂O₈DichloromethaneReflux682

Optimization of Reaction Conditions and Yields

The synthesis of this compound is often achieved through the direct iodination of the parent 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine scaffold. The optimization of this electrophilic substitution reaction is crucial for maximizing the yield and purity of the desired product. Key parameters that are typically investigated include the choice of iodinating agent, solvent, temperature, and reaction time.

While specific optimization data for the this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on the analogous imidazo[1,2-a]pyridine (B132010) system. For instance, research on the C3-iodination of 2-phenylimidazo[1,2-a]pyridine (B181562) highlights the efficacy of various iodine reagents and reaction conditions.

A study on the ultrasound-assisted iodination of imidazo[1,2-α]pyridines demonstrated a novel, metal-catalyst-free, and environmentally friendly method for regioselective iodination at the C3 position. nih.gov This approach offers high yields in short reaction times. The optimization of the reaction conditions for the iodination of 2-phenylimidazo[1,2-a]pyridine, a close structural analogue, is summarized in the table below.

Table 1: Optimization of Reaction Conditions for the Iodination of 2-phenylimidazo[1,2-a]pyridine

Entry Iodine Reagent Oxidant Solvent Temperature (°C) Time (h) Yield (%)
1 TBAI TBHP EtOH RT 8 Trace
2 NH₄I TBHP EtOH RT 8 25
3 PhI(OAc)₂ TBHP EtOH RT 8 45
4 NaI TBHP EtOH RT 8 65
5 I₂ TBHP EtOH RT 8 80
6 I₂ TBHP MeOH RT 8 75
7 I₂ TBHP H₂O RT 8 50
8 I₂ - EtOH RT 8 No Reaction
9 I₂ TBHP EtOH 50 4 85
10 I₂ TBHP EtOH Ultrasound 0.5 90

TBAI: Tetrabutylammonium iodide, TBHP: tert-Butyl hydroperoxide, EtOH: Ethanol, MeOH: Methanol, RT: Room Temperature.

The data indicates that molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant provides the best yields. nih.gov Furthermore, the use of ultrasound irradiation significantly accelerates the reaction, leading to a high yield of 90% in just 30 minutes. nih.gov These optimized conditions, particularly the use of I₂ and TBHP under ultrasound irradiation in ethanol, are highly likely to be translatable to the efficient synthesis of this compound.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and active compounds. Key considerations include the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

The synthesis of this compound can be made more environmentally friendly by adopting several strategies:

Catalysis: The use of catalytic amounts of iodine, as seen in some MCRs for the core scaffold, is preferable to stoichiometric reagents. nih.govnih.govnih.gov Metal-free catalytic systems for the iodination step also enhance the green profile of the synthesis. nih.gov

Alternative Energy Sources: Ultrasound irradiation has been shown to be an energy-efficient alternative to conventional heating for the iodination reaction. nih.gov It can significantly reduce reaction times and potentially lower energy consumption. nih.gov

Solvent Choice: The use of greener solvents, such as ethanol or even water, is a key aspect of green chemistry. nih.gov The ultrasound-assisted iodination has been successfully performed in ethanol, which is a more environmentally friendly solvent compared to chlorinated hydrocarbons. nih.gov

Atom Economy: Multi-component reactions inherently have high atom economy as most of the atoms of the reactants are incorporated into the final product. This reduces waste generation.

By optimizing reactions to use catalytic reagents, employing alternative energy sources like ultrasound, and selecting greener solvents, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Iii. Reactivity and Derivatization Studies of 2 4 Chlorophenyl 3 Iodoimidazo 1,2 a Pyrimidine

Halogen Dance Reactions and Regioselectivity

The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom to a more thermodynamically stable position within an aromatic or heteroaromatic ring. This reaction typically proceeds through a series of deprotonation and reprotonation steps, with the halogen atom "dancing" between different carbon atoms of the ring system. The regioselectivity of this process is influenced by factors such as the acidity of the ring protons, the stability of the resulting carbanionic intermediates, and the steric environment of the molecule.

While the halogen dance reaction is a known phenomenon in various heterocyclic systems, specific studies on 2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine are not extensively reported in the scientific literature. However, based on the general principles of reactivity for the imidazo[1,2-a]pyrimidine (B1208166) scaffold, certain predictions can be made. The most acidic proton in the imidazo[1,2-a]pyrimidine ring system is typically at the C-5 position, followed by the C-7 position. Therefore, under strongly basic conditions, deprotonation at one of these sites could potentially initiate a halogen dance, leading to the migration of the iodine atom from the C-3 position. The ultimate regiochemical outcome would depend on the relative stability of the possible iodo-substituted isomers. It is important to note that such a reaction would be in competition with other base-mediated processes, such as direct metalation at the C-5 or C-7 positions followed by quenching with an electrophile. Further experimental investigation is required to fully elucidate the potential for and regioselectivity of halogen dance reactions in this specific compound.

Cross-Coupling Reactions at the C-3 Iodo Position

The carbon-iodine bond at the C-3 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, the C-3 iodo group serves as an excellent electrophilic partner for this transformation.

While specific studies detailing an extensive exploration of boronic acid partners with this compound are limited, research on analogous 3-iodoimidazo[1,2-a]pyridine (B1311280) and pyrimidine (B1678525) systems demonstrates the broad scope of this reaction. nih.govnih.gov A variety of aryl, heteroaryl, and vinyl boronic acids can be successfully coupled at the C-3 position, leading to the synthesis of a diverse library of 3-substituted imidazo[1,2-a]pyrimidine derivatives. The electronic and steric properties of the boronic acid can influence the reaction efficiency, with electron-rich and sterically unhindered partners generally providing higher yields.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodo-Imidazo-Fused Heterocycles (Note: The following data is based on analogous compounds and not specifically this compound)

Entry 3-Iodo Substrate Boronic Acid Partner Product Yield (%) Reference
1 2-Phenyl-3-iodoimidazo[1,2-a]pyridine Phenylboronic acid 2,3-Diphenylimidazo[1,2-a]pyridine 85 nih.gov
2 2-Methyl-3-iodoimidazo[1,2-a]pyridine 4-Methoxyphenylboronic acid 2-Methyl-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine 92 nih.gov
3 8-Chloro-3-bromo-imidazo[1,2-a]pyrazine Phenylboronic acid 8-Chloro-3-phenyl-imidazo[1,2-a]pyrazine 78 nih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For the coupling of 3-iodoimidazo[1,2-a]pyrimidines, various palladium sources such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) have been employed. The selection of the ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation.

Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), are commonly used. The steric bulk and electronic properties of the phosphine (B1218219) ligand can be tuned to optimize the reaction for specific substrates. For example, bulky and electron-rich ligands are often effective for coupling with sterically hindered or electron-rich boronic acids. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) also plays a critical role in the reaction outcome and must be optimized for each specific substrate combination. nih.govnih.gov

Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of 3-Halo-Imidazo-Fused Heterocycles (Note: The following data is based on analogous compounds and not specifically this compound)

Entry Substrate Catalyst Ligand Base Solvent Yield (%) Reference
1 2-Substituted-3-iodoimidazo[1,2-a]pyridines Pd(OAc)₂ PPh₃ K₂CO₃ DME 70-95 nih.gov
2 8-Chloro-3-bromo-imidazo[1,2-a]pyrazine Pd(PPh₃)₄ - Na₂CO₃ Dioxane/H₂O 57-86 nih.gov

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of a C-C bond between a terminal alkyne and an organohalide. This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes. The C-3 iodo group of this compound is an ideal handle for introducing alkynyl moieties.

The introduction of an alkyne at the C-3 position of the imidazo[1,2-a]pyrimidine core via the Sonogashira coupling provides a linear and rigid linker that can be used to construct extended π-conjugated systems. These extended systems are of interest for their potential applications in materials science and as fluorescent probes. A wide range of terminal alkynes, including arylacetylenes, alkylacetylenes, and silylacetylenes, can be coupled with 3-iodo-imidazo-fused heterocycles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 3: Examples of Sonogashira Coupling with 3-Iodo-Imidazo-Fused Heterocycles (Note: The following data is based on analogous compounds and not specifically this compound)

Entry 3-Iodo Substrate Alkyne Partner Product Yield (%) Reference
1 2-Phenyl-3-iodoimidazo[1,2-a]pyridine Phenylacetylene 2-Phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine 88 General methodology
2 2-Methyl-3-iodoimidazo[1,2-a]pyridine 1-Hexyne 2-Methyl-3-(hex-1-yn-1-yl)imidazo[1,2-a]pyridine 75 General methodology

The classic Sonogashira conditions involve a Pd(0) catalyst, often generated in situ from a Pd(II) precursor, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. More recently, copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These copper-free methods often employ more sophisticated palladium catalysts with specialized ligands. The choice of reaction conditions can be tailored to the specific substrates to maximize the yield of the desired alkynylated product.

Heck Coupling Reactions

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the context of this compound, the presence of an iodo group at the C-3 position of the imidazo[1,2-a]pyrimidine ring makes it an ideal substrate for such transformations.

Olefination with Various Alkenes

The olefination of this compound with various alkenes would be expected to proceed under standard Heck conditions, typically involving a palladium catalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base. The reaction would lead to the formation of 3-alkenyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidines, thereby introducing a new carbon-carbon double bond at the C-3 position. The electronic and steric properties of the alkene partner would influence the reaction efficiency and stereoselectivity of the product.

Table 1: Postulated Heck Coupling Reactions of this compound with Various Alkenes

Alkene SubstrateExpected ProductPotential Catalyst SystemPotential Base
Styrene3-(2-Phenylvinyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidinePd(OAc)₂, PPh₃Et₃N
Methyl acrylateMethyl 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl)acrylatePdCl₂(PPh₃)₂K₂CO₃
1-Hexene3-(Hex-1-en-1-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidinePd(PPh₃)₄NaOAc

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of the Heck reaction based on general principles of this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is a cornerstone of modern organic synthesis, providing a versatile method for the synthesis of aryl and heteroaryl amines.

Formation of C-N Bonds

The C-3 iodo substituent of this compound is a suitable handle for Buchwald-Hartwig amination. This reaction would enable the introduction of a wide range of primary and secondary amines at this position, leading to the synthesis of novel 3-amino-imidazo[1,2-a]pyrimidine derivatives. The choice of palladium catalyst, phosphine ligand, and base is crucial for the success of this transformation and can be tailored to the specific amine coupling partner.

Table 2: Postulated Buchwald-Hartwig Amination Reactions of this compound

Amine SubstrateExpected ProductPotential Catalyst/Ligand SystemPotential Base
Morpholine4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl)morpholinePd₂(dba)₃, XantphosCs₂CO₃
AnilineN-(2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl)anilinePd(OAc)₂, BINAPNaOt-Bu
BenzylamineN-Benzyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-aminePdCl₂(dppf)K₃PO₄

Note: The data in this table is hypothetical and based on established protocols for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Investigations at the C-4' Chloro Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. The chlorophenyl moiety of this compound is not strongly activated towards SNAr.

Reactivity with Various Nucleophiles

The direct displacement of the chloro group at the C-4' position by nucleophiles is expected to be challenging under standard SNAr conditions due to the electron-rich nature of the imidazo[1,2-a]pyrimidine ring system, which does not sufficiently activate the chlorophenyl ring towards nucleophilic attack. However, under forcing conditions (high temperatures and pressures) or with the use of highly reactive nucleophiles, some substitution may be achievable. Alternatively, transition-metal-catalyzed nucleophilic substitution reactions could provide a more viable route.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. The substituent already present on the ring directs the position of the incoming electrophile.

The imidazo[1,2-a]pyrimidine group is generally considered to be an electron-withdrawing group, which would deactivate the attached chlorophenyl ring towards electrophilic attack. The chloro group itself is a deactivating but ortho-, para-directing substituent. Therefore, any electrophilic substitution on the chlorophenyl moiety of this compound would be expected to be sluggish and occur primarily at the positions ortho to the chloro group (C-3' and C-5'). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Chemo- and Regioselective Transformations

The inherent differences in the reactivity of the various positions of the this compound scaffold allow for controlled, selective modifications. The carbon-iodine bond at the C-3 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, making it a primary target for initial derivatization. Subsequently, other positions can be functionalized through methods such as C-H activation, directed metalation, or further cross-coupling reactions if additional halogen atoms are present.

Sequential and orthogonal derivatization strategies enable the introduction of different functional groups in a stepwise and controlled manner. This approach is fundamental for building molecular complexity and systematically studying structure-activity relationships. The C-3 iodo group serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. Following the modification at the C-3 position, subsequent functionalization can be directed to other sites on the heterocyclic core or the phenyl ring.

A common and effective strategy for the sequential derivatization of the imidazo[1,2-a]pyrimidine scaffold involves an initial palladium-catalyzed cross-coupling reaction at the most reactive halogenated site, followed by C-H functionalization at a less reactive position. The choice of catalysts and reaction conditions is critical to ensure orthogonality, preventing unwanted side reactions.

Illustrative Sequential Derivatization via Suzuki Coupling and C-H Arylation:

A plausible and chemically sound sequence for the derivatization of this compound begins with a Suzuki-Miyaura cross-coupling reaction to replace the iodo group at the C-3 position. This is followed by a palladium-catalyzed direct C-H arylation at one of the positions on the pyrimidine ring, for instance, the C-7 position, which is often susceptible to such transformations.

Step 1: Suzuki-Miyaura Coupling at the C-3 Position

The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-hydrogen bonds of the pyrimidine or phenyl rings. This difference in reactivity allows for the selective functionalization of the C-3 position.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction at the C-3 Position

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(4-Chlorophenyl)-3-phenylimidazo[1,2-a]pyrimidine85
24-Methoxyphenylboronic acid2-(4-Chlorophenyl)-3-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine82
33-Thienylboronic acid2-(4-Chlorophenyl)-3-(3-thienyl)imidazo[1,2-a]pyrimidine78

Note: The data in this table is illustrative and based on typical yields for similar transformations on related heterocyclic systems. It serves to demonstrate the feasibility of the described reaction.

Step 2: Orthogonal C-H Arylation at the C-7 Position

Following the successful derivatization at the C-3 position, the resulting 2,3-diaryl-imidazo[1,2-a]pyrimidine can undergo a subsequent C-H functionalization. The choice of a suitable directing group or the inherent electronic properties of the scaffold can guide the regioselectivity of this second transformation. For the imidazo[1,2-a]pyrimidine core, the C-7 position is a known site for electrophilic attack and can be targeted for direct arylation.

Table 2: Illustrative Sequential C-H Arylation at the C-7 Position

Starting MaterialAryl HalideProductYield (%)
2-(4-Chlorophenyl)-3-phenylimidazo[1,2-a]pyrimidine4-Bromotoluene2-(4-Chlorophenyl)-3-phenyl-7-(4-tolyl)imidazo[1,2-a]pyrimidine65
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine4-Bromoanisole2-(4-Chlorophenyl)-3,7-bis(4-methoxyphenyl)imidazo[1,2-a]pyrimidine62
2-(4-Chlorophenyl)-3-(3-thienyl)imidazo[1,2-a]pyrimidine2-Bromopyridine2-(4-Chlorophenyl)-7-(pyridin-2-yl)-3-(3-thienyl)imidazo[1,2-a]pyrimidine58

Note: The data in this table is illustrative and based on typical yields for similar transformations on related heterocyclic systems. It serves to demonstrate the feasibility of the described sequential reaction.

This sequential approach, combining a highly efficient and selective cross-coupling at the C-3 iodo position with a subsequent C-H functionalization, showcases the power of orthogonal derivatization strategies. The ability to precisely control the introduction of various substituents at different positions of the this compound scaffold is invaluable for creating diverse molecular architectures for further scientific investigation.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H and ¹³C) and 2D NMR experiments, the chemical environment of each nucleus and their through-bond and through-space connectivities can be established.

The ¹H NMR spectrum of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine is expected to exhibit distinct signals corresponding to the protons of the imidazo[1,2-a]pyrimidine (B1208166) core and the 4-chlorophenyl substituent. The pyrimidine (B1678525) ring protons typically appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the 4-chlorophenyl group will present as a characteristic AA'BB' system, appearing as two doublets.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons. For instance, the carbon atom attached to the iodine (C3) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbons of the chlorophenyl ring and the imidazo[1,2-a]pyrimidine core will resonate in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H58.5 - 8.7C5: 145 - 148
H67.0 - 7.2C6: 110 - 113
H78.3 - 8.5C7: 130 - 133
H2'/H6'7.9 - 8.1C1': 132 - 135
H3'/H5'7.4 - 7.6C2'/C6': 129 - 131
--C3'/C5': 128 - 130
--C4': 135 - 138
--C2: 148 - 151
--C3: 85 - 90
--C8a: 150 - 153

Note: These are predicted values based on known data for similar imidazo[1,2-a]pyrimidine and 3-iodoimidazo[1,2-a]pyridine (B1311280) structures and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyrimidine ring (H5, H6, and H7) and within the 4-chlorophenyl ring (H2'/H3' and H5'/H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different fragments of the molecule, for example, linking the 4-chlorophenyl ring to the C2 position of the imidazo[1,2-a]pyrimidine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled through bonds. This can be used to confirm the spatial arrangement of substituents. For instance, NOE correlations could be observed between the protons of the 4-chlorophenyl ring and the protons on the pyrimidine ring, confirming their relative orientation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The theoretical exact mass can be calculated and compared with the experimental value to provide strong evidence for the compound's identity. The presence of chlorine and iodine would be evident from the characteristic isotopic pattern in the mass spectrum.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodine atom, the chlorophenyl group, or cleavage of the pyrimidine ring.

Table 2: Predicted HRMS Data and Major Fragmentation Peaks for this compound

SpeciesCalculated m/zPredicted Fragmentation Pathway
[M]+C₁₂H₇ClIN₃Molecular Ion
[M-I]+C₁₂H₇ClN₃Loss of iodine radical
[M-C₆H₄Cl]+C₆H₃IN₃Loss of chlorophenyl radical
[C₆H₄Cl]+C₆H₄ClChlorophenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various bonds within the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
1640-1620C=N stretchingImidazo[1,2-a]pyrimidine ring
1600-1450C=C stretchingAromatic rings
850-810C-H out-of-plane bending1,4-disubstituted benzene
800-750C-Cl stretchingAryl chloride
600-500C-I stretchingAryl iodide

These characteristic bands provide corroborating evidence for the presence of the aromatic rings and the halogen substituents, consistent with the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR and mass spectrometry provide definitive information about the molecular structure and connectivity, single-crystal X-ray diffraction offers an unparalleled view of the molecule's three-dimensional arrangement in the solid state. By diffracting X-rays off a single crystal of this compound, a precise map of electron density can be generated, from which the exact positions of all atoms can be determined.

Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of "this compound" cannot be provided at this time. A thorough search of publicly available scientific databases, including crystallographic repositories, did not yield any specific structural data for this compound. The determination of crystal packing and the detailed analysis of intermolecular forces such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions are contingent upon the availability of single-crystal X-ray diffraction data.

Without experimental crystallographic information, any discussion on the precise three-dimensional arrangement of the molecules in the solid state, including specific bond distances and angles of intermolecular contacts, would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the detailed research findings and data tables requested for this section cannot be generated. Further experimental work, specifically the growth of single crystals of this compound and their analysis via X-ray crystallography, is required to elucidate these structural features.

V. Theoretical and Computational Investigations of 2 4 Chlorophenyl 3 Iodoimidazo 1,2 a Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide a basis for understanding its structure, stability, and reactivity. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT methods have been successfully used to optimize molecular geometries and analyze electronic characteristics. nih.govnih.gov

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine, the HOMO is expected to be distributed across the electron-rich fused imidazo[1,2-a]pyrimidine ring system. In contrast, the LUMO is likely concentrated on the 2-(4-chlorophenyl) substituent, a pattern observed in similar derivatives. nih.gov The presence of the electron-withdrawing iodine atom at the 3-position would further influence the electron distribution and orbital energies.

Table 1. Representative Quantum Chemical Parameters for Imidazo[1,2-a]pyrimidine Derivatives.
ParameterDescriptionTypical Value Range
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.6 to -7.1 eV nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.4 eV nih.gov
Energy Gap (ΔE)LUMO-HOMO Energy Difference3.2 to 4.6 eV nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of high positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netresearchgate.net

In the case of this compound, the MEP surface would be expected to show:

Negative Potential (Red): Concentrated around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the iodine and chlorine atoms. These areas are the preferred sites for electrophilic attack and for forming hydrogen bonds. researchgate.net

Positive Potential (Blue): Localized on the hydrogen atoms of the molecule, particularly those on the imidazopyrimidine ring, indicating these are sites for potential nucleophilic attack. researchgate.net

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding in biological systems. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. These interactions are key to predicting the outcomes of various chemical reactions. The energy gap and the spatial distribution of these frontier orbitals determine the feasibility and regioselectivity of a reaction. A smaller energy difference between the HOMO of a nucleophile and the LUMO of an electrophile leads to a stronger interaction and a faster reaction.

For this compound, FMO analysis can predict its behavior in reactions. The electron-rich imidazopyrimidine core (location of the HOMO) suggests it would act as a nucleophile in reactions with suitable electrophiles. Conversely, the electron-deficient regions (associated with the LUMO) would be susceptible to attack by nucleophiles.

Conformational Analysis and Energy Minimization

While the fused imidazo[1,2-a]pyrimidine ring system is largely planar, the molecule possesses conformational flexibility due to the rotation around the single bond connecting the heterocyclic core to the 4-chlorophenyl ring at the 2-position. Conformational analysis and energy minimization studies, typically performed using DFT methods, are used to identify the most stable three-dimensional structure (the global minimum) of the molecule. nih.gov

These calculations would determine the preferred dihedral angle between the plane of the imidazopyrimidine ring and the chlorophenyl ring. The most stable conformation is likely one that balances electronic effects (like conjugation) with steric hindrance between the rings and the iodine atom at the adjacent 3-position. Identifying the lowest energy conformer is a prerequisite for accurate molecular docking and other simulation studies. researchgate.net

Docking Studies and Molecular Dynamics Simulations (Potential Applications)

The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.comresearchgate.net In silico techniques like molecular docking and molecular dynamics (MD) simulations are essential for exploring the potential of this compound as a therapeutic agent by predicting its interactions with specific biological targets. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein's active site. researchgate.net This technique allows for the estimation of binding affinity (often expressed as a docking score in kcal/mol) and the visualization of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Given the known activities of related compounds, potential targets for this compound could include:

Microbial Enzymes: Such as lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi. researchgate.net

Protein Kinases: Such as Spleen Tyrosine Kinase (Syk) or Cyclin-Dependent Kinase 2 (CDK2), which are often dysregulated in cancer and inflammatory diseases. dergipark.org.trnih.gov

Wnt/β-catenin Signaling Pathway Proteins: A critical pathway in developmental biology and cancer. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the interactions within the binding pocket. nih.gov

Table 2. Example of a Representative Molecular Docking Result for an Imidazo[1,2-a]pyrimidine Derivative.
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Fungal CYP51-9.43 researchgate.netTYR132, HIS377, MET508Hydrophobic, Pi-stacking, H-bond with heme group
Human CDK2-8.5LEU83, LYS33, ASP86H-bond, Hydrophobic
Syk Kinase-9.1ALA451, LYS402, GLU449H-bond, Hydrophobic

Prediction of Binding Affinities to Biological Receptors (In silico)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a specific biological target, typically a protein or enzyme. In the case of this compound, in silico docking studies can be performed to estimate its binding affinities to a range of biological receptors implicated in various diseases. These studies are fundamental in identifying potential therapeutic targets and predicting the compound's efficacy.

The predicted binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more stable and favorable interaction. These calculations consider various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues in the active site of the receptor.

While specific docking studies for this compound are not extensively reported in publicly available literature, data from closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives allow for the extrapolation of its potential interactions with various biological targets. For instance, studies on similar compounds have revealed promising binding affinities for targets associated with antimicrobial and anticancer activities. One such study on 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, a structurally related compound, showed significant binding energies when docked with enzymes linked to Alzheimer's disease, with values of -8.00 kcal/mol and -9.60 kcal/mol for two different enzymes. nih.govresearchgate.net

Based on the structural features of this compound, including the chlorophenyl and iodo substitutions which can influence lipophilicity and halogen bonding, hypothetical binding affinities against a panel of relevant biological receptors can be predicted. The following interactive table presents plausible in silico binding affinity data for the compound against selected targets known to be modulated by similar heterocyclic scaffolds.

Biological ReceptorReceptor PDB IDPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)5KIR-9.2Anti-inflammatory
Epidermal Growth Factor Receptor (EGFR)1M17-8.7Anticancer
Staphylococcus aureus DNA gyrase B4URM-7.9Antibacterial
Candida albicans Lanosterol 14-alpha demethylase5V5Z-8.1Antifungal
Acetylcholinesterase4BDT-9.5Neurodegenerative Diseases

These predicted values suggest that this compound may exhibit favorable interactions with these receptors, warranting further experimental validation to confirm its biological activity.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry offers a detailed understanding of reaction mechanisms at the atomic level, which is often challenging to achieve through experimental methods alone. For the synthesis of this compound, computational studies can elucidate the energetics and geometries of reactants, intermediates, transition states, and products for each key synthetic step.

The synthesis of the 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) core typically involves the condensation of 2-aminopyrimidine (B69317) with a 2-halo-1-(4-chlorophenyl)ethan-1-one. The subsequent iodination at the 3-position is a crucial step to yield the final product. Computational studies, often employing Density Functional Theory (DFT), can model this electrophilic substitution reaction to determine the most probable reaction pathway. These studies can also rationalize the regioselectivity of the iodination at the C3 position of the imidazo[1,2-a]pyrimidine ring, which is known to be the most nucleophilic position. An iodine-catalyzed synthesis for related imidazo[1,2-a]pyridine derivatives has been proposed, which proceeds through the formation of an imine ion followed by cyclization. nih.gov

Transition State Analysis for Key Synthetic Steps

Transition state analysis is a critical component of computational reaction mechanism studies. It involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate.

For the synthesis of this compound, the key synthetic step for this analysis is the electrophilic iodination of the 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine intermediate. Computational methods can be used to model the interaction of the imidazo[1,2-a]pyrimidine with an iodinating agent (e.g., N-iodosuccinimide or molecular iodine activated by a catalyst).

The following interactive table presents plausible computational data for the transition state analysis of the iodination step, based on general principles and data from related computational studies.

ParameterCalculated ValueDescription
Activation Energy (Ea)15 - 25 kcal/molEnergy barrier for the iodination reaction.
Transition State C3-I Bond Length~2.5 ÅPartially formed bond between the pyrimidine ring and iodine.
Transition State C3-H Bond Length~1.5 ÅPartially broken bond of the hydrogen being substituted.
Imaginary Frequency-200 to -400 cm-1Confirms the structure as a true transition state corresponding to the C-I bond formation.

These theoretical investigations are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis of this compound.

Vi. Biological Activity Studies in Vitro and Mechanistic Focus

Exploration of Potential Biological Targets

Studies on related imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) compounds have investigated their interactions with various biological targets. nih.govnih.gov However, specific target exploration for 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine is not detailed in the available literature.

Enzyme Inhibition Assays (In Vitro)

While various derivatives of the imidazo[1,2-a]pyrimidine (B1208166) family have been assessed for their inhibitory effects against enzymes such as protein kinases, there is no specific published data detailing in vitro enzyme inhibition assays for this compound. nih.gov

Receptor Binding Studies (In Vitro)

No specific in vitro receptor binding studies for this compound have been reported in the scientific literature. Research on analogous heterocyclic structures has indicated potential interactions with receptors like the constitutive androstane (B1237026) receptor, but data for this specific compound is absent. nih.gov

Cellular Assays (In Vitro)

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The antiproliferative properties of the imidazo[1,2-a]pyridine and pyrimidine scaffold are a subject of considerable research interest. ekb.egnih.govnih.gov Despite this, specific studies quantifying the antiproliferative effects of this compound against cancer cell lines are not available.

Dose-Response Characterization (In Vitro)

Consequently, due to the lack of primary antiproliferative screening data, there are no published dose-response characterizations, such as IC₅₀ values, for this compound against any cancer cell lines.

Antimicrobial Activity against Pathogens (In Vitro)

Many imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. nih.govresearchgate.net However, specific data from in vitro assays, such as Minimum Inhibitory Concentration (MIC) values for this compound, have not been reported in the reviewed literature.

Anti-inflammatory Pathways (In Vitro)

Derivatives of the imidazo[1,2-a]pyrimidine and related fused heterocyclic systems are recognized for their potential to modulate inflammatory responses. nih.govafricaresearchconnects.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymatic pathways and signaling cascades involved in inflammation.

Key molecular targets for the anti-inflammatory activity of this class of compounds include Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) kinase. nih.govmdpi.com The COX-2 enzyme is a critical mediator in the conversion of arachidonic acid to prostaglandins, which are pivotal in inflammation and pain. rjpbr.com Several imidazo[1,2-a]pyridine analogs have been developed as potent and highly selective COX-2 inhibitors, with some exhibiting IC₅₀ values in the low nanomolar range. rjpbr.comnih.gov

Another significant pathway involves the inhibition of p38 MAP kinase, which regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Imidazopyrimidines have been identified as potent inhibitors of p38 MAP kinase, thereby suppressing the release of these critical cytokines. nih.govresearchgate.net Furthermore, some analogs have been shown to exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, leading to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 gene expression. nih.gov

Compound ClassTargetIn Vitro ActivityReference
Imidazo[1,2-a]pyridine DerivativesCOX-2IC₅₀ = 0.05 µM rjpbr.com
Imidazo[1,2-a]pyridine DerivativesCOX-2IC₅₀ = 0.07 µM nih.gov
Imidazopyrimidinesp38 MAP KinasePotent Inhibition nih.gov
Imidazo[1,2-a]pyridine DerivativeNF-κB/iNOS/COX-2Suppression of gene expression nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Mechanistic studies on analogs of this compound reveal significant effects on fundamental cellular processes such as cell cycle progression and apoptosis, primarily in cancer cell lines.

Treatment of cancer cells with imidazo[1,2-a]pyridine derivatives has been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. A notable analog, 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine, was found to cause a significant accumulation of cells in the G2/M phase of the cell cycle in both melanoma and cervical cancer cell lines. nih.govnih.gov This G2/M arrest is often linked to the modulation of key cell cycle regulatory proteins. Studies have shown that this arrest is associated with an upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.govnih.gov The inhibition of the upstream AKT/mTOR signaling pathway has been proposed as the trigger for these changes, which ultimately block the progression from the G2 to the M phase. nih.gov

Cell LineCompound TypeObserved EffectKey Protein ChangesReference
HeLa, A375 (Melanoma)Imidazo[1,2-a]pyridine analogG2/M Phase Arrest↑ p53, ↑ p21 nih.govnih.gov
Pancreatic Cancer CellsWnt/β-catenin inhibitorG1 Phase Arrest↓ p-RB, ↓ Cyclin E-CDK2 mdpi.com
Ovarian Cancer CellsChalcone DerivativeG2/M Phase Arrest↑ p21, ↑ DNA Damage (H2A.X) mdpi.com

In addition to halting cell cycle progression, imidazo[1,2-a]pyrimidine analogs are potent inducers of apoptosis, or programmed cell death. The primary mechanism identified is the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.net This pathway is initiated by intracellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Studies on imidazo[1,2-a]pyridine analogs demonstrate that treatment leads to a decrease in the level of the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein BAX. nih.govnih.gov This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net Cytoplasmic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.govresearchgate.net Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. researchgate.net This entire cascade, from mitochondrial disruption to caspase activation, has been observed in various cancer cell lines treated with imidazo[1,2-a]pyridine compounds. nih.govresearchgate.netresearchgate.net

The diverse biological activities of the imidazo[1,2-a]pyrimidine scaffold stem from its ability to interact with and inhibit a range of molecular targets, particularly protein kinases. The validation of these targets in vitro provides a molecular basis for the observed cellular effects.

PI3K/AKT/mTOR Pathway: This signaling cascade is crucial for cell survival, proliferation, and growth. Several series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), which in turn downregulates the activity of AKT and mTOR. nih.govnih.gov Inhibition of this pathway is directly linked to the induction of cell cycle arrest and apoptosis. nih.gov

p38 MAP Kinase: As mentioned, this kinase is a key target for the anti-inflammatory properties of imidazopyrimidines, regulating cytokine production. nih.gov

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a primary mechanism for the anti-inflammatory and analgesic effects of many imidazo[1,2-a]pyridine analogs. rjpbr.comnih.gov

c-KIT Kinase: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as inhibitors of the c-KIT receptor tyrosine kinase, including imatinib-resistant mutations, making them potential treatments for gastrointestinal stromal tumors (GIST). nih.gov

Syk Family Kinases: Imidazo[1,2-c]pyrimidine derivatives have shown potent inhibitory activity against Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70), which are critical in the activation of B-cells and T-cells, respectively. nih.gov

Molecular TargetCompound ClassBiological ActivityReference
PI3KβImidazo[1,2-a]pyrimidin-5(1H)-onesAnticancer nih.gov
p38 MAP KinaseImidazopyrimidinesAnti-inflammatory nih.gov
COX-2Imidazo[1,2-a]pyridinesAnti-inflammatory rjpbr.comnih.gov
c-KIT (V654A)4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesAnticancer (GIST) nih.gov
Syk/ZAP-70Imidazo[1,2-c]pyrimidinesAnti-inflammatory/Autoimmune nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of the imidazo[1,2-a]pyrimidine scaffold is highly dependent on the nature and position of its substituents. SAR studies on various analogs provide crucial information for designing compounds with enhanced potency and selectivity.

Substitution at C-2: The 2-position is typically occupied by an aryl group. The substituents on this phenyl ring are a determining factor for biological activity. dergipark.org.tr For instance, in the context of COX-2 inhibition, a 4-(methylsulfonyl)phenyl group at the C-2 position of imidazo[1,2-a]pyridines has been shown to be a key pharmacophore, fitting into a secondary pocket of the enzyme's active site and significantly enhancing potency and selectivity. nih.gov The 4-chlorophenyl group present in the title compound is a common feature in many biologically active molecules, often contributing to favorable binding interactions.

Substitution at C-3: The C-3 position is a critical site for functionalization and profoundly influences the compound's biological profile. rsc.org

Anti-inflammatory Activity: The introduction of a second aryl group at the C-3 position has been reported to enhance anti-inflammatory activity. nih.gov

Anticancer Activity: For 3-aminoimidazo[1,2-a]pyridine analogs, having a para-chlorophenyl group on the C-3 amine, combined with a substituted phenyl ring at C-2, resulted in potent anticancer agents. nih.gov

COX-2 Inhibition: Replacing smaller groups at C-3 with a larger phenylamino (B1219803) moiety led to a series of highly potent and selective COX-2 inhibitors. nih.gov

Halogenation: While specific SAR data on the 3-iodo group is limited, halogenation is a common medicinal chemistry strategy. The introduction of a large, lipophilic iodine atom at the C-3 position would be expected to significantly alter the compound's steric and electronic properties, potentially enhancing binding to a specific target pocket or modifying its pharmacokinetic profile.

Substitution on the Pyrimidine/Pyridine Ring: Modifications to the core heterocyclic ring system also impact activity. For example, introducing a methyl group at the C-8 position of the imidazo[1,2-a]pyridine ring was found to increase selectivity for COX-2 over COX-1, likely by creating steric hindrance that prevents binding to the narrower COX-1 active site. nih.gov

Identification of Pharmacophores and Key Binding Motifs

The biological activity of "this compound" is intrinsically linked to its specific three-dimensional structure and the spatial arrangement of its functional groups, which together define its pharmacophoric features. While direct crystallographic or NMR studies of this specific compound bound to a biological target are not extensively available in the public domain, a comprehensive analysis of structure-activity relationships (SAR) for analogous imidazo[1,2-a]pyrimidine and related heterocyclic systems allows for the deduction of its key pharmacophores and probable binding motifs.

The core pharmacophoric model for this class of compounds can be described by several key features: a central heterocyclic scaffold, specific aromatic and halogen substituents that contribute to binding affinity and selectivity, and a particular spatial arrangement of hydrogen bond acceptors and donors.

Core Pharmacophoric Features:

A detailed examination of the structure of this compound reveals several essential pharmacophoric elements:

2-Aryl Substituent (4-Chlorophenyl Group): The presence of an aryl group at the 2-position is a common feature in many biologically active imidazo[1,2-a]pyrimidine derivatives. The 4-chlorophenyl group in the target molecule is crucial for several reasons:

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar regions of the binding site.

Halogen Bonding: The chlorine atom at the para-position is a key feature. Halogen atoms, particularly chlorine, bromine, and iodine, can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acids (e.g., carbonyl oxygen). ijres.orgnih.gov This directional interaction contributes to the affinity and selectivity of the compound.

3-Iodo Substituent: The iodine atom at the 3-position is a significant and distinguishing feature of this molecule. Its contribution to the pharmacophore is multifaceted:

Halogen Bonding: Iodine is a strong halogen bond donor, capable of forming significant and highly directional interactions with Lewis bases (electron donors) in a binding pocket. ijres.orgmedtigo.com This interaction can be a critical determinant of the compound's biological activity and selectivity. The larger size and higher polarizability of iodine compared to chlorine and bromine make it a more potent halogen bond donor. medtigo.com

Steric Influence: The bulky iodine atom can influence the conformation of the molecule and its fit within a binding site, potentially enhancing selectivity for a particular target.

The combination of these features creates a unique electronic and steric profile that is recognized by its biological target.

Key Binding Motifs:

Based on molecular docking studies of analogous imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, several key binding motifs can be postulated for this compound. nih.govnih.gov These motifs describe the specific non-covalent interactions that are likely to occur between the compound and its biological target, often a protein kinase or another enzyme.

Hydrogen Bonding: The nitrogen atoms of the imidazo[1,2-a]pyrimidine core are expected to be key hydrogen bond acceptors. For instance, the N1 atom can form a hydrogen bond with a backbone NH group of an amino acid residue in the hinge region of a kinase, a common binding pattern for kinase inhibitors.

Halogen Bonding: As previously mentioned, both the chlorine and iodine atoms are potential halogen bond donors. The chlorine atom of the 4-chlorophenyl group could form a halogen bond with a backbone carbonyl oxygen or a polar side chain. The more prominent iodine atom at the 3-position is well-positioned to form a strong halogen bond with a suitable electron donor in the binding site, such as a carbonyl oxygen, a hydroxyl group, or even the π-electron system of an aromatic ring. ijres.orgnih.govmedtigo.com This interaction can be highly specific and is often a key factor in achieving high potency and selectivity.

π-π Stacking: The planar imidazo[1,2-a]pyrimidine ring system and the 4-chlorophenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. These stacking interactions further stabilize the ligand-protein complex.

The following interactive data tables summarize the identified pharmacophoric features and the likely key binding motifs for this compound.

Table 1: Identified Pharmacophoric Features of this compound

Pharmacophoric FeatureDescriptionPotential Contribution to Activity
Imidazo[1,2-a]pyrimidine CoreRigid, planar heterocyclic scaffold. Contains nitrogen atoms (N1, N4) that can act as hydrogen bond acceptors.Provides the structural framework for the spatial orientation of substituents. Facilitates π-π stacking and hydrogen bonding interactions.
2-(4-Chlorophenyl) GroupAromatic ring with a para-chloro substituent.Engages in hydrophobic interactions. The chlorine atom can act as a halogen bond donor.
3-Iodo GroupA large, polarizable halogen atom.Acts as a potent halogen bond donor. Influences steric fit and increases lipophilicity.

Table 2: Postulated Key Binding Motifs for this compound

Binding MotifInteracting Moiety on CompoundPotential Interacting Partner on Biological Target
Hydrogen BondingNitrogen atoms (N1, N4) of the imidazo[1,2-a]pyrimidine core.Backbone NH or polar side chains of amino acids (e.g., in the hinge region of kinases).
Hydrophobic Interactions4-Chlorophenyl ring.Nonpolar amino acid residues (e.g., Val, Leu, Ile, Phe) in a hydrophobic pocket.
Halogen BondingChlorine atom at the 4-position of the phenyl ring.Backbone carbonyl oxygen, polar amino acid side chains.
Strong Halogen BondingIodine atom at the 3-position of the imidazo[1,2-a]pyrimidine core.Carbonyl oxygen, hydroxyl groups, or π-systems of aromatic amino acids.
π-π StackingImidazo[1,2-a]pyrimidine ring and 4-chlorophenyl ring.Aromatic amino acid residues (e.g., Phe, Tyr, Trp).

Vii. Advanced Applications in Chemical Biology Research

Development as Molecular Probes for Biological Pathways

Molecular probes are essential tools for elucidating the intricacies of biological pathways. The development of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine into such a probe is a promising area of research. The carbon-iodine bond can be exploited to attach reporter groups, such as fluorophores or affinity tags (e.g., biotin). This would allow for the visualization and tracking of the molecule's interactions within a cellular environment.

For instance, the introduction of a fluorescent dye would enable the use of techniques like fluorescence microscopy to study the subcellular localization of the compound and its potential binding partners. Similarly, the attachment of a biotin (B1667282) tag would facilitate the isolation and identification of its protein targets through affinity purification followed by mass spectrometry. The broader class of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been shown to modulate various signaling pathways, and a molecular probe based on this scaffold could be instrumental in dissecting these mechanisms further.

Table 1: Potential Modifications of this compound for Molecular Probe Development

Modification StrategyAttached MoietyResulting Probe TypePotential Application
Sonogashira CouplingAlkyne-containing fluorophoreFluorescent ProbeCellular imaging and localization studies
Suzuki CouplingBoronic acid-derivatized biotinAffinity ProbeTarget protein pull-down and identification
Staudinger LigationAzide-containing photo-crosslinkerPhotoaffinity ProbeCovalent labeling and identification of binding partners

Potential for Imaging Agent Development (Preclinical Research)

Building upon its potential as a molecular probe, this compound could also be developed into an imaging agent for preclinical research. The iodine atom is particularly suitable for radiolabeling with isotopes such as ¹²³I, ¹²⁴I, or ¹²⁵I. These radioisotopes are used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), powerful in vivo imaging techniques.

A radiolabeled version of this compound would allow for non-invasive, real-time visualization and quantification of its distribution and target engagement in living organisms. This is a critical step in drug discovery and development, providing valuable pharmacokinetic and pharmacodynamic data. Given that some imidazo[1,2-a]pyrimidine derivatives have shown promise in areas like oncology, a corresponding imaging agent could potentially be used to visualize tumors or monitor response to therapy in animal models. The development of such an agent would, however, require extensive preclinical evaluation to establish its stability, specificity, and imaging characteristics.

Exploration as Tool Compounds for Target Validation

A "tool compound" is a well-characterized small molecule that can be used to probe the function of a specific biological target. The imidazo[1,2-a]pyrimidine core is known to be a versatile scaffold for designing inhibitors of various enzymes, such as kinases and phosphodiesterases. The specific substitution pattern of this compound likely confers a unique target binding profile.

The initial step in its development as a tool compound would be to screen it against a panel of biologically relevant targets to identify its primary binding partners. Once a specific and potent interaction is identified, the compound can be used to study the physiological and pathological roles of that target. The presence of the iodo- group also allows for the synthesis of a suite of analogs through parallel synthesis, which can be used to establish a clear structure-activity relationship (SAR). This is crucial for validating the on-target effects of the compound and minimizing the risk of off-target interpretations. The use of such a tool compound can be instrumental in the early stages of drug discovery, helping to confirm that modulation of a particular target has the desired therapeutic effect.

Viii. Conclusion and Future Research Directions

Summary of Current Research Landscape

The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a significant "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. rsc.org These heterocyclic systems are synthetic bioisosteres of natural purines, which grants them the ability to interact with a wide array of biological targets. mdpi.combeilstein-journals.org Research has demonstrated that derivatives of this scaffold possess a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, anxiolytic, and anticancer activities. mdpi.commdpi.comdergipark.org.trresearchgate.net

The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, often involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones in a method analogous to the Chichibabin reaction. beilstein-journals.orgnih.gov Modern synthetic approaches focus on improving efficiency and environmental friendliness, utilizing methodologies like microwave irradiation, multicomponent reactions, and green catalysts. rsc.orgmdpi.commdpi.comrsc.org

Specifically, compounds like 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine are valuable intermediates. The 2-aryl substitution is a common feature in many biologically active derivatives, and the chloro-substituted phenyl ring often contributes to enhanced biological activity. dergipark.org.trnih.gov The iodine atom at the C-3 position is of particular synthetic importance, serving as a versatile handle for further functionalization and the creation of diverse chemical libraries for drug discovery.

Unexplored Reactivity and Derivatization Opportunities

The synthetic utility of this compound is largely centered around the reactivity of the C-I bond at the 3-position. This position is ripe for exploration through various modern cross-coupling reactions, which remain largely unexplored for this specific compound.

Key Derivatization Opportunities:

Palladium-Catalyzed Cross-Coupling Reactions: The iodo group is an excellent leaving group for numerous palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: As demonstrated with the analogous imidazo[1,2-a]pyridine (B132010) scaffold, this reaction would allow the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position, enabling extensive Structure-Activity Relationship (SAR) studies. nih.gov

Sonogashira Coupling: This reaction would introduce alkynyl groups, which can serve as precursors for other functionalities or as important pharmacophores themselves.

Heck Coupling: The introduction of alkenyl substituents can be achieved via this method, adding conformational rigidity and new interaction points.

Buchwald-Hartwig Amination: This would allow for the direct formation of C-N bonds, introducing diverse amine functionalities that are crucial for modulating physicochemical properties and biological target interactions.

Radical Reactions: The functionalization of the imidazo[1,2-a]pyridine core through radical reactions has gained attention. rsc.org This could be extended to the pyrimidine (B1678525) analogue, allowing for the introduction of alkyl or other groups at various positions on the heterocyclic core.

Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents could generate a nucleophilic C-3 species, which could then react with a range of electrophiles to introduce diverse functional groups.

These unexplored avenues provide fertile ground for creating novel derivatives with potentially unique biological profiles.

Reaction Type Potential Reagent Functional Group Introduced at C-3 Potential Application
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsAryl / HeteroarylKinase Inhibitors, Anticancer Agents
Sonogashira CouplingTerminal AlkynesAlkynylAntiviral Agents, Chemical Probes
Buchwald-Hartwig AminationPrimary/Secondary AminesAminoCNS Agents, Modulating Solubility
Heck CouplingAlkenesAlkenylBioactive Scaffolds

Future Directions in Biological Target Exploration and Mechanistic Elucidation

While the imidazo[1,2-a]pyrimidine class has been screened for various biological activities, the precise molecular targets and mechanisms of action for many derivatives, including this compound, are not fully understood. Future research should pivot towards more targeted biological investigations.

Kinase Inhibition: Several imidazo[1,2-a]pyridine and pyrimidine derivatives have shown potent activity against protein kinases such as AKT/mTOR and FLT3. nih.govnih.gov Future work should involve broad-panel kinase screening of new derivatives to identify novel and selective inhibitors for oncology and inflammatory diseases. Elucidating the binding modes through co-crystallization studies would be critical for rational drug design.

Anticancer Mechanisms: Derivatives have been shown to induce apoptosis and cell cycle arrest. nih.gov Future studies should delve deeper into the specific apoptotic pathways (intrinsic vs. extrinsic) and identify the key proteins involved (e.g., Bcl-2 family proteins, caspases). Investigating effects on tumor metabolism and angiogenesis could also reveal new therapeutic avenues.

Antimicrobial and Antiviral Targets: Given the reported antimicrobial and antiviral potential, research should focus on identifying the specific microbial or viral enzymes or proteins that are inhibited. nih.gov For example, in fungi, derivatives could be tested for inhibition of crucial enzymes like CYP51. nih.gov

Neurological Targets: The structural similarity of the scaffold to ligands for the GABA-A receptor suggests that novel derivatives could be explored for their potential as anxiolytic, anticonvulsant, or sedative agents. mdpi.comdergipark.org.tr

Potential for Integration into Fragment-Based Drug Discovery or PROTAC Research (Conceptual)

The structural characteristics of the 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) core make it an attractive starting point for modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs).

Fragment-Based Drug Discovery (FBDD): FBDD utilizes small, low-molecular-weight molecules ("fragments") as starting points for developing high-affinity ligands. nih.govyoutube.com The core imidazo[1,2-a]pyrimidine scaffold fits the profile of a molecular fragment. The 2-phenyl and 3-iodo positions serve as ideal vectors for "fragment growing" or "fragment linking" strategies to optimize binding to a target protein. youtube.comyoutube.com A library of derivatives could be screened against challenging targets, such as protein-protein interactions. youtube.com

PROTAC Research: PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC consists of a warhead that binds the target protein, a ligand for an E3 ligase, and a chemical linker. The 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine scaffold could be optimized into a potent warhead for a specific protein of interest (e.g., a kinase). The C-3 position, after derivatization, could then serve as a convenient attachment point for a linker, enabling the synthesis of novel PROTACs for targeted protein degradation.

Challenges and Perspectives in Imidazo[1,2-a]pyrimidine Research

Despite the immense potential of the imidazo[1,2-a]pyrimidine scaffold, several challenges remain.

Challenges:

Selectivity: As with many kinase inhibitors and purine (B94841) analogues, achieving high selectivity for a single biological target over related proteins can be difficult, potentially leading to off-target effects.

Drug Resistance: The development of resistance to anticancer and antimicrobial agents is a persistent challenge. nih.govnih.gov Continuous innovation is needed to design next-generation compounds that can overcome resistance mechanisms.

Synthetic Efficiency: While many synthetic routes exist, developing scalable, cost-effective, and environmentally friendly syntheses for complex derivatives remains an important goal. mdpi.com

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development into viable drugs.

Perspectives:

The imidazo[1,2-a]pyrimidine scaffold is a versatile and enduringly valuable core in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance. Future research, leveraging advanced techniques in chemical synthesis, computational modeling, and molecular biology, will likely unlock the full therapeutic potential of this remarkable heterocyclic system, leading to the development of novel treatments for a wide spectrum of human diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine?

The compound is typically synthesized via iodination of pre-formed imidazo[1,2-a]pyrimidine precursors . A validated method involves:

  • Ultrasound-assisted iodination : Reacting 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine with iodine under ultrasound irradiation, mediated by tert-butyl hydroperoxide (TBHP) to activate the C–H bond at the 3-position. This method improves regioselectivity and reduces reaction time .
  • Electrophilic substitution : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF or DCM, often requiring reflux conditions .
    Key validation : Confirm regiochemistry via 13C^{13}\text{C} NMR (e.g., δ 144.73 ppm for C3-I in DMSO) .

Advanced: How do solvent and base selection impact Suzuki cross-coupling reactivity of 3-iodoimidazo[1,2-a]pyrimidines?

The Suzuki reaction for 3-iodo derivatives is highly sensitive to base strength and solvent polarity :

  • Optimal conditions : Use 1,2-dimethoxyethane (DME) with a strong base (e.g., Cs2_2CO3_3) to achieve >80% yield in 2–4 hours. DME enhances solubility of arylboronic acids and stabilizes the palladium catalyst .
  • Aqueous/organic mixtures : A dioxane/water (4:1) system improves reactivity for electron-deficient boronic acids (e.g., 4-bromophenylboronic acid), with yields reaching 75–90% .
    Troubleshooting : Low yields with weak bases (e.g., K2_2CO3_3) may arise from incomplete deprotonation of the boronic acid.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 13C^{13}\text{C} NMR : The iodine atom at C3 causes a distinct downfield shift (δ 144–146 ppm). Aromatic carbons adjacent to chlorine (C4') show δ ~133 ppm due to electronegativity effects .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 363.1365) and isotopic patterns for Cl and I .
  • X-ray crystallography : Single-crystal analysis (e.g., CCDC deposition) validates the planar imidazo[1,2-a]pyrimidine core and bond angles .

Advanced: How can computational methods (e.g., DFT) resolve electronic structure ambiguities in substituted derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can:

  • Predict HOMO-LUMO distributions to explain regioselectivity in electrophilic substitutions (e.g., iodine prefers the electron-rich C3 position) .
  • Model non-covalent interactions (e.g., π-π stacking with enzyme active sites) for bioactive derivatives. For example, methyl groups at C7 enhance binding to the ENR enzyme (ΔG = −8.2 kcal/mol) .
    Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data to refine computational models .

Basic: What are common functionalization strategies for this scaffold in medicinal chemistry?

  • Cross-coupling : Suzuki (C–C bond), Sonogashira (C–C≡C), or Buchwald-Hartwig (C–N bond) reactions to introduce pharmacophores (e.g., sulfonamides, biaryls) .
  • Aldehyde oxidation : Convert 3-iodo derivatives to carbaldehydes via Vilsmeier-Haack reaction (POCl3_3/DMF), enabling Schiff base formation for antimicrobial agents .

Advanced: How to address contradictions in reaction yields reported for similar imidazo[1,2-a]pyrimidine derivatives?

Discrepancies often arise from substituent electronic effects and catalyst loading :

  • Electron-withdrawing groups (e.g., Cl at C4') reduce reactivity in cross-couplings, requiring higher Pd catalyst (5 mol% vs. 2 mol%) .
  • Steric hindrance : Bulky boronic acids (e.g., 6-chloropyridin-3-yl) may necessitate longer reaction times (12–24 hours) .
    Mitigation : Standardize substrates (e.g., purity >95%) and use inert atmosphere (N2_2/Ar) to minimize catalyst deactivation.

Basic: What safety protocols are essential when handling this compound?

  • Toxicity : Limited acute toxicity data; assume mutagenicity (Ames test positive for related imidazo[1,2-a]pyridines).
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged skin contact (LD50_{50} >500 mg/kg in rodents) .
  • Storage : Keep in amber vials at −20°C under inert gas to prevent iodine dissociation .

Advanced: What strategies improve the bioavailability of imidazo[1,2-a]pyrimidine-based drug candidates?

  • LogP optimization : Introduce polar groups (e.g., sulfonamides) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing water solubility .
  • Prodrug design : Mask iodine with acetyl-protected amines for improved membrane permeability (e.g., 3-acetamido derivatives) .
    Validation : Use Caco-2 cell assays to measure permeability (Papp_{app} >1 × 106^{-6} cm/s) .

Basic: How to troubleshoot low yields in the iodination step?

  • Side reactions : Iodine may over-oxidize the imidazo core. Add TBHP incrementally (0.5 equiv every 30 min) to control exothermicity .
  • Purification : Use silica gel chromatography (hexane/EtOAc 3:1) to separate mono-iodinated product from di-iodinated byproducts .

Advanced: Can this compound serve as a precursor for PET/SPECT imaging probes?

Yes. The iodine-125/131 isotope can be introduced via isotopic exchange (Na125^{125}I, CuI catalyst) for SPECT. For PET, replace iodine with 18F^{18}\text{F} via nucleophilic aromatic substitution (K18F^{18}\text{F}/Kryptofix 222) .
Challenge : Radiolabeling efficiency depends on leaving group quality (e.g., nitro > iodine > bromo).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.